Betaxolol - 63659-18-7

Betaxolol

Catalog Number: EVT-261784
CAS Number: 63659-18-7
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Betaxolol hydrochloride, (±)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-isopropylamino-2-propanol hydrochloride, is a β1-selective adrenoceptor antagonist. [, ] It is classified as a synthetic aryloxypropanolamine derivative. [] Betaxolol is a valuable tool in scientific research to study the role of β1-adrenoceptors in various biological systems and to explore its potential neuroprotective effects. [, , ]

Mechanism of Action

Betaxolol primarily acts as a competitive antagonist at β1-adrenoceptors. [, , ] By binding to these receptors, it blocks the actions of endogenous catecholamines like adrenaline and noradrenaline. [, , ] This blockade reduces the activation of adenylyl cyclase, consequently lowering intracellular cyclic AMP levels. [] This mechanism is particularly important in cardiovascular research, where betaxolol is used to study heart rate, contractility, and blood pressure regulation. [, ]

  • Direct interaction with sodium channels: Betaxolol inhibits sodium influx into neurons by binding to neurotoxin site 2 of voltage-sensitive sodium channels. [] This action helps reduce neuronal excitability and protects against excitotoxicity. [, ]
  • Modulation of calcium signaling: Betaxolol reduces calcium influx into neurons through modulation of both high-voltage-activated calcium channels and L-type calcium channels. [, ] This effect contributes to its neuroprotective action by preventing calcium overload and subsequent neuronal damage. [, ]
  • Up-regulation of neurotrophic factors: Betaxolol has been shown to stimulate the production of brain-derived neurotrophic factor (BDNF) in the retina. [] BDNF promotes neuron survival and growth, suggesting a possible mechanism for betaxolol's neuroprotective effects in retinal diseases like glaucoma. [, ]
Physical and Chemical Properties Analysis

Cardiovascular Research:

  • Hypertension: Betaxolol effectively lowers blood pressure in animal models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive rats, and deoxycorticosterone/saline hypertensive rats. [, , ] Its antihypertensive effects are attributed to a combination of β1-adrenoceptor blockade and potential vasodilatory properties. [, , ]
  • Tachycardia: Betaxolol effectively reduces heart rate in patients with hypertension-related tachycardia and atrial fibrillation. [, , ] Its β1-adrenoceptor blocking action reduces sympathetic drive to the heart, effectively controlling heart rate. [, , ]

Neurological Research:

  • Glaucoma: Betaxolol is investigated for its potential neuroprotective effects in glaucoma. [, , , , ] It lowers intraocular pressure and reduces glutamate-induced excitotoxicity in retinal ganglion cells. [, , , , ] Its ability to up-regulate BDNF further supports its potential in protecting retinal neurons from degeneration. [, ]
  • Ischemia: Betaxolol demonstrates neuroprotective effects in retinal ischemia models. [] Topical application of betaxolol before ischemia induction attenuates the damage to retinal neurons and preserves retinal function. []
  • Cocaine Withdrawal: Betaxolol shows promise in reducing anxiety-like behavior during early cocaine withdrawal in rats. [] This effect is linked to its ability to normalize the up-regulated β1-adrenoceptors in the amygdala, suggesting a potential therapeutic application in managing cocaine withdrawal symptoms. []
Applications
  • Ocular Blood Flow: Research suggests that long-term topical betaxolol application may increase tissue blood velocity in the iris and optic nerve head of rabbits. [] Although the observed increase is small, it encourages further investigation into betaxolol's potential effects on ocular blood flow. [, ]
  • Lipoprotein Metabolism: Studies investigating the effects of betaxolol on lipid profiles show mixed results, with some studies reporting changes in HDL-C and triglyceride levels. [, ] Further research is needed to fully understand the impact of betaxolol on lipoprotein metabolism. [, ]

Dihydrolevobunolol

  • Compound Description: Dihydrolevobunolol is an active metabolite of Levobunolol, exhibiting comparable potency. [] It's formed through the metabolism of Levobunolol in various species, including humans. [] Its specific pharmacological activity regarding β1- or β2-adrenergic receptor antagonism requires further investigation. []
  • Relevance: While Dihydrolevobunolol is a metabolite of Levobunolol, its existence highlights the potential for active metabolites from topically applied drugs in the eye, similar to Betaxolol. This is crucial considering Betaxolol's own active metabolite, Hydroxybetaxolol. []

Hydroxybetaxolol

  • Relevance: As a direct metabolite of Betaxolol, Hydroxybetaxolol's presence, particularly in the eye, underscores the potential for altered pharmacological activity compared to the parent drug. This is critical for understanding Betaxolol's overall effects following topical application. []
  • Compound Description: Timolol, a non-selective β-adrenergic receptor antagonist, serves as a benchmark for comparison in many studies involving Betaxolol. [, , , ] It's commonly used in glaucoma treatment. [, , , ]
  • Relevance: Timolol's non-selective nature helps researchers understand the potential advantages of Betaxolol's β1-selective antagonism. The comparison between these two drugs provides insight into their efficacy, safety, and potential for systemic side effects. [, , , ]

Levobunolol

  • Compound Description: Levobunolol is a non-selective β-adrenergic receptor antagonist, similar to Timolol. [, , ] It's used in managing glaucoma and is metabolized to Dihydrolevobunolol, an equipotent active metabolite. [, , , ]
  • Relevance: Similar to Timolol, contrasting Levobunolol's non-selective β-blockade with Betaxolol's selectivity allows for a better understanding of the benefits and drawbacks of each approach. Comparisons between these drugs are vital for assessing their efficacy, safety, and potential for causing systemic side effects. [, , , ]

Propranolol

  • Compound Description: Propranolol is a non-selective β-adrenergic receptor antagonist. [, , , ] It serves as a point of comparison for Betaxolol, particularly in studies examining membrane stabilizing activity and potential for retinal blood flow effects. [, , , ]
  • Relevance: The structural similarities between Propranolol and Betaxolol, particularly concerning their lack of intrinsic sympathomimetic activity, are crucial in highlighting the potential differences in their pharmacological actions. Specifically, Betaxolol's comparatively lower membrane stabilizing activity suggests a distinct mechanism of action in relaxing retinal microarteries. [, , , ]

Atenolol

  • Compound Description: Atenolol, a β1-selective adrenergic receptor antagonist, provides another point of comparison for Betaxolol, especially in terms of duration of action and plasma elimination half-life. [, , ]

Carteolol

  • Compound Description: Carteolol, a β-adrenergic receptor antagonist with intrinsic sympathomimetic activity, is often compared to Betaxolol to evaluate its impact on respiratory and cardiovascular function in elderly patients. []
  • Relevance: Unlike Carteolol, Betaxolol lacks intrinsic sympathomimetic activity, making it potentially advantageous for elderly patients with glaucoma. Studies comparing these two drugs suggest that Betaxolol may offer a safer option with fewer respiratory and cardiovascular side effects, despite having a cardioselective nature like Betaxolol. []

Brimonidine

  • Compound Description: Brimonidine, an α2-adrenergic receptor agonist, is frequently investigated in combination with Betaxolol for treating primary open-angle glaucoma (POAG). [, , ]
  • Relevance: Although belonging to different drug classes (Betaxolol - β-blocker, Brimonidine - α2-agonist), their combined use demonstrates enhanced efficacy in lowering IOP compared to monotherapy, suggesting a synergistic or additive effect in managing POAG. [, , ]

Nitrendipine

  • Compound Description: Nitrendipine, a calcium channel blocker, is explored in combination with Betaxolol for its potential in managing hypertension and its effects on lipid profiles. []
  • Relevance: Combining Betaxolol with Nitrendipine showcases improved blood pressure control compared to Betaxolol monotherapy, particularly in patients struggling to achieve target blood pressure. Additionally, this combination therapy may offer favorable effects on heart rate and lipid profiles. []

Silibinin

  • Compound Description: Silibinin, a natural compound, has shown potential as an intraocular pressure-lowering agent. [] Studies explore its interaction with Betaxolol to understand its mechanism of action. []
  • Relevance: Comparing Silibinin and Betaxolol in terms of their IOP-lowering capabilities helps understand their individual potencies and potential mechanisms. The observed antagonistic relationship between these compounds suggests that Silibinin might not work through β-adrenergic receptor pathways like Betaxolol. []

Properties

CAS Number

63659-18-7

Product Name

Betaxolol

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3

InChI Key

NWIUTZDMDHAVTP-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O

Solubility

451 mg/L
2.98e-02 g/L

Synonyms

Alcon, Betaxolol
ALO 1401 02
ALO-1401-02
ALO140102
Betaxolol
Betaxolol Alcon
Betaxolol Hydrochloride
Betoptic
Betoptima
Hydrochloride, Betaxolol
Kerlon
Kerlone
Oxodal
SL 75212
SL-75212
SL75212

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.